N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
This oxalamide derivative features a dimethylaminoethyl group linked to a 1-methylindolin-5-yl moiety and a 2-(methylthio)phenyl substituent. The dimethylamino group may enhance solubility and bioavailability, while the indolinyl and methylthio substituents could influence binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-25(2)19(15-9-10-18-16(13-15)11-12-26(18)3)14-23-21(27)22(28)24-17-7-5-6-8-20(17)29-4/h5-10,13,19H,11-12,14H2,1-4H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXIWJVXPZNIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps:
-
Formation of the Indole Derivative: : The synthesis begins with the preparation of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
-
Introduction of the Dimethylamino Group: : The next step involves the alkylation of the indole nitrogen with a dimethylaminoethyl halide under basic conditions to introduce the dimethylamino group.
-
Oxalamide Formation: : The final step is the formation of the oxalamide linkage. This is typically done by reacting the dimethylamino-indole derivative with oxalyl chloride to form an intermediate, which is then reacted with 2-(methylthio)aniline to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and carboxylic acids.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and carboxylic acids.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound may exhibit unique interactions with biological targets, making it a candidate for drug development.
Biological Studies: It can be used as a probe to study the function of specific proteins or enzymes in biological systems.
Industrial Applications: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The following oxalamide derivatives share structural motifs or functional groups with the target compound, enabling comparative analysis:
Key Differences and Implications
Substituent Effects on Bioactivity: The target compound’s 1-methylindolin-5-yl group is structurally distinct from the pyridin-2-yl or dimethoxybenzyl groups in S336 and FAO/WHO-listed analogs. The 2-(methylthio)phenyl substituent introduces a sulfur-containing moiety, which may enhance metabolic stability compared to the nitro or methoxy groups in analogs like the 4-nitrophenyl derivative .
Synthetic Pathways: and describe oxalamide syntheses via coupling reactions between amines and oxalyl intermediates. The target compound likely requires similar steps, utilizing 2-(dimethylamino)-2-(1-methylindolin-5-yl)ethylamine and 2-(methylthio)phenylamine as starting materials. This contrasts with S336’s synthesis, which employs dimethoxybenzylamine and pyridin-2-ylethylamine .
Physicochemical Properties: The dimethylamino group in the target compound likely improves water solubility compared to purely aromatic analogs (e.g., S336).
Research Findings and Hypotheses
- Receptor Binding : The indolinyl group may interact with hydrophobic pockets in kinase domains (e.g., ALK or EGFR), as seen in ’s kinase inhibitors. The methylthio group could modulate redox-sensitive targets, a feature absent in S336’s flavor-enhancing analogs .
Biological Activity
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H30N4O2
- Molecular Weight : Approximately 394.52 g/mol
- Structural Features :
- Contains an oxalamide functional group.
- Incorporates a dimethylamino group and a 1-methylindolin-5-yl moiety.
The presence of these functional groups suggests potential interactions with various biological targets, making this compound a subject of interest in pharmacological research.
Biological Activities
Research indicates that compounds with oxalamide structures exhibit a range of biological activities, including:
- Neuropharmacological Effects : The compound is being investigated for its potential role in targeting neurokinin receptors, which are involved in pain modulation and mood regulation.
- Anticancer Properties : Preliminary studies suggest that it may have applications in cancer biology, although specific mechanisms remain under investigation.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors. This interaction could lead to either inhibition or activation of these targets, influencing various biological pathways .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Indoline Intermediate :
- Achieved through the reduction of indole derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Introduction of the Dimethylamino Group :
- Alkylation of the indoline intermediate with a dimethylaminoethyl halide under basic conditions (e.g., potassium carbonate).
-
Oxalamide Formation :
- Reaction between the intermediate and oxalic acid derivatives to form the final product.
Case Studies and Research Findings
Research studies have highlighted several aspects of the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neurokinin receptor interaction | Demonstrated potential modulation effects on pain pathways. |
| Study 2 | Anticancer activity | Showed promise in inhibiting tumor growth in vitro. |
| Study 3 | Pharmacokinetics | Investigated absorption, distribution, metabolism, and excretion (ADME) properties. |
These findings suggest that this compound may serve as a lead compound for further development in therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
